molecular formula C38H44N4O2S B3049046 alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol CAS No. 191282-20-9

alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol

Cat. No.: B3049046
CAS No.: 191282-20-9
M. Wt: 620.8 g/mol
InChI Key: ONXGOIOSZLQULW-UHFFFAOYSA-N
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Description

This compound is a highly substituted thiophene derivative featuring four 4-(dimethylamino)phenyl groups symmetrically attached to the thiophene core, with dimethanol functionalities at the 2- and 5-positions. Its structural complexity arises from the conjugation of electron-rich dimethylamino groups with the aromatic thiophene ring, which may impart unique electronic and optical properties.

Properties

IUPAC Name

[5-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]thiophen-2-yl]-bis[4-(dimethylamino)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H44N4O2S/c1-39(2)31-17-9-27(10-18-31)37(43,28-11-19-32(20-12-28)40(3)4)35-25-26-36(45-35)38(44,29-13-21-33(22-14-29)41(5)6)30-15-23-34(24-16-30)42(7)8/h9-26,43-44H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXGOIOSZLQULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(S3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391875
Record name AC1MOFKX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191282-20-9
Record name AC1MOFKX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromothiophene with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. This is followed by the reduction of the resulting intermediate with a suitable reducing agent to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha,alpha,alpha’,alpha’-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol involves its interaction with molecular targets through its dimethylamino and thiophene groups. These interactions can modulate electronic properties and facilitate binding to specific receptors or enzymes. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound can be compared to alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol (CAS 1992-15-0) and alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,3-benzenedimethanol (CAS 802-93-7). These analogs share a similar "tetrakis" substitution pattern but differ in core structure (benzene vs. thiophene) and substituent electronic properties (electron-withdrawing trifluoromethyl vs. electron-donating dimethylamino groups).

Table 1: Structural and Electronic Comparison
Property Target Compound (Thiophene) Benzene-1,4-Dimethanol (CF₃) Benzene-1,3-Dimethanol (CF₃)
Core Structure Thiophene Benzene Benzene
Substituents 4-(Dimethylamino)phenyl Trifluoromethyl Trifluoromethyl
Electron Effect Electron-donating Electron-withdrawing Electron-withdrawing
Polarity High (due to -N(CH₃)₂) Moderate (CF₃) Moderate (CF₃)
Potential Applications Organic semiconductors Catalysis, fluorinated materials Catalysis, fluorinated materials

Physical and Chemical Properties

While the target compound lacks reported experimental data, its trifluoromethyl-substituted benzene analogs exhibit distinct physical properties. For example, alpha,alpha,alpha',alpha'-Tetrakis(trifluoromethyl)-1,4-benzenedimethanol has a melting point of 91–94°C, boiling point of 325°C, and density of 1.638 g/cm³ . The thiophene derivative’s dimethanol groups likely enhance solubility in polar solvents compared to its fluorinated counterparts, though steric hindrance from the bulky dimethylamino groups may reduce crystallinity.

Reactivity and Functionalization

The dimethylamino groups on the thiophene derivative could facilitate:

  • Coordination chemistry : Binding to transition metals via lone pairs on nitrogen.
  • Acid-base responsiveness : Protonation/deprotonation altering electronic properties. In contrast, trifluoromethyl-substituted analogs are more chemically inert due to strong C–F bonds, making them suitable for harsh reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol
Reactant of Route 2
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alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol

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